2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride
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Overview
Description
2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride is a chemical compound that belongs to the class of imidazopyridines. These compounds are characterized by an imidazole ring fused with a pyridine moiety. The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .
Preparation Methods
The synthesis of imidazopyridines, including 2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride, can be achieved through various methods. One common approach involves the use of a Pd-catalyzed amide coupling reaction. In this method, 3-alkyl and 3-arylamino-2-chloropyridines react with simple primary amides in good yields when refluxing in t-butanol in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct and di-tert-butyl dicarbonate . Industrial production methods often involve similar catalytic processes but are scaled up to meet commercial demands.
Chemical Reactions Analysis
2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are frequently used to introduce various substituents.
Scientific Research Applications
2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride involves its interaction with specific molecular targets. For instance, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This activation can lead to various downstream effects, including the modulation of immune responses and inflammation.
Comparison with Similar Compounds
2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride can be compared with other imidazopyridine derivatives such as:
Imidazo[4,5-c]pyridine: Similar in structure but differs in the position of the nitrogen atoms.
Imidazo[1,5-a]pyridine: Another isomer with different biological activities.
Imidazo[1,2-a]pyridine: Known for its broad range of biological and pharmacological activities.
The uniqueness of this compound lies in its specific interactions and potential therapeutic applications, particularly in the modulation of GABA A receptors and NF-kappaB pathways .
Properties
IUPAC Name |
2-imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.2ClH/c9-3-5-12-6-11-7-2-1-4-10-8(7)12;;/h1-2,4,6H,3,5,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYQSBQUUNMXRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=N2)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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